molecular formula C13H16O2 B8744454 2-(4-Isobutylphenyl)acrylic acid

2-(4-Isobutylphenyl)acrylic acid

Cat. No. B8744454
M. Wt: 204.26 g/mol
InChI Key: BTHBTTSIBCWHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05223640

Procedure details

This desilylation (elimination) reaction may be performed, for example, by following the procedure of T. H. Chan et al. referred to above. A catalyst such as, for example, potassium fluoride is used for desilylation. α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid from Example 4 (0.02 mol) is dissolved in a suitable solvent such as, for example, acetonitrile (15-20 ml). Potassium fluoride (0.025 mol) is added to the solution, and the mixture stirred at a suitable temperature such as, for example, ambient temperature, for a suitable time, for example, about 2-10 hours. The contents are poured into water (about 20 ml), and transferred to a separatory funnel. The separated organic layers are washed with water, then dried (with MgSO4), and evaporated in vacuo to isolate the desilylated acrylic acid, which may be purified by conventional methods, if so desired.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
17.5 (± 2.5) mL
Type
solvent
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-].[K+].[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[CH:17][Si](CC)(CC)CC)[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5].O>C(#N)C>[CH2:3]([C:7]1[CH:8]=[CH:9][C:10]([C:13](=[CH2:17])[C:14]([OH:16])=[O:15])=[CH:11][CH:12]=1)[CH:4]([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
α-(4'-isobutylphenyl)-β-triethylsilyl acrylic acid
Quantity
0.02 mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C[Si](CC)(CC)CC
Name
Quantity
17.5 (± 2.5) mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0.025 mol
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at a suitable temperature such as, for example, ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This desilylation (elimination) reaction
CUSTOM
Type
CUSTOM
Details
for example, about 2-10 hours
Duration
6 (± 4) h
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
The separated organic layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (with MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.